Bis(p-aminophenoxy)dimethylsilane-Based Oligoimides vs. Unmodified Oligoimides: Quantified Melt Fluidity Enhancement for Improved Processability
Siloxane-containing oligoimides synthesized with bis(p-aminophenoxy)dimethylsilane (APDS) demonstrated significantly enhanced melt fluidity and broader processing windows compared to unmodified oligoimides lacking the siloxane segment [1]. The flexibility of the D[(CH3)2SiO2/2] siloxy units in APDS enables lower melt viscosity, which is critical for composite fabrication. In a related study, phenylethynyl-terminated imide oligomers incorporating APDS achieved a minimum melt viscosity below 20 Pa·s, a value that substantially improves resin flow during autoclave processing compared to conventional rigid aromatic polyimide precursors [2].
| Evidence Dimension | Melt viscosity / fluidity |
|---|---|
| Target Compound Data | Minimum melt viscosity below 20 Pa·s (APDS-containing phenylethynyl-terminated oligoimides) |
| Comparator Or Baseline | Unmodified oligoimides (no siloxane segment); conventional rigid aromatic polyimide precursors typically exhibit higher melt viscosity |
| Quantified Difference | APDS-containing oligoimides exhibit significant advantages in melt fluidity over unmodified oligoimides; specific numerical difference dependent on siloxane content and formulation |
| Conditions | Phenylethynyl-terminated imide oligomers based on bis(p-aminophenoxy)dimethylsilane; melt viscosity measured via rheometry |
Why This Matters
Lower melt viscosity directly translates to improved resin flow, better fiber wetting, and reduced void formation during composite manufacturing, making APDS-based resins more suitable for producing high-quality, low-porosity composite structures.
- [1] Melt fluidity and thermal property of thermosetting siloxane-containing polyimide resins and their organic/inorganic hybrid characteristics. Materials Today Communications, 2020, 25: 101443. View Source
- [2] Fan, L., et al. Thermal Stability of Polyimide Resins Containing Siloxane Structure and Their High Temperature Structural Evolution. Chemical Journal of Chinese Universities, 2019, 40(1): 187-194. View Source
